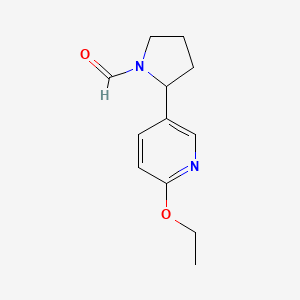

2-(6-Ethoxypyridin-3-yl)pyrrolidine-1-carbaldehyde

Description

2-(6-Ethoxypyridin-3-yl)pyrrolidine-1-carbaldehyde is a heterocyclic compound featuring a pyrrolidine ring substituted with a carbaldehyde group at the 1-position and a pyridine ring at the 2-position. The pyridine ring is further substituted with an ethoxy group at the 6-position. This structure combines the conformational flexibility of pyrrolidine with the aromatic and electronic properties of pyridine, making it a candidate for applications in medicinal chemistry and catalysis. The carbaldehyde group introduces reactivity for further derivatization, such as condensation or nucleophilic addition reactions. While direct data on its synthesis or biological activity are absent in the provided evidence, structural analogs in pyridine derivatives (e.g., ) suggest synthetic routes involving palladium-catalyzed coupling or reductive amination for similar scaffolds .

Properties

Molecular Formula |

C12H16N2O2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

2-(6-ethoxypyridin-3-yl)pyrrolidine-1-carbaldehyde |

InChI |

InChI=1S/C12H16N2O2/c1-2-16-12-6-5-10(8-13-12)11-4-3-7-14(11)9-15/h5-6,8-9,11H,2-4,7H2,1H3 |

InChI Key |

ZPEAUSCGRUBHLQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC=C(C=C1)C2CCCN2C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(6-Ethoxypyridin-3-yl)pyrrolidine-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the functionalization of preformed pyrrolidine rings. This process typically includes the formation of pyrrolidine-2-carbaldehyde followed by further functionalization to introduce the ethoxypyridine group . Industrial production methods may involve bulk custom synthesis and procurement to ensure high purity and yield .

Chemical Reactions Analysis

2-(6-Ethoxypyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the formation of pyrrolidin-2-ones involves a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and oxidation . Common reagents used in these reactions include oxidants and specific additives to achieve the desired selectivity and yield . Major products formed from these reactions include pyrrolidin-2-ones and 3-iodopyrroles .

Scientific Research Applications

2-(6-Ethoxypyridin-3-yl)pyrrolidine-1-carbaldehyde has several scientific research applications. It is used as a versatile scaffold in drug discovery due to its ability to efficiently explore the pharmacophore space and contribute to the stereochemistry of molecules . This compound is also employed in the synthesis of bioactive molecules with target selectivity, making it valuable in medicinal chemistry . Additionally, it finds applications in the synthesis of drugs, dyes, pigments, and other fine chemicals .

Mechanism of Action

The mechanism of action of 2-(6-Ethoxypyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereogenicity and spatial orientation of substituents play a crucial role in its biological activity by influencing the binding mode to enantioselective proteins . This compound’s ability to modulate the pharmacophore space and contribute to the three-dimensional coverage of molecules enhances its effectiveness in various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Differences

The compound is compared to three analogs (Table 1) with modifications in substituents, ring systems, or functional groups.

Table 1: Structural Comparison of 2-(6-Ethoxypyridin-3-yl)pyrrolidine-1-carbaldehyde and Analogs

*Estimated based on analogs in .

Analysis of Differences

Substituent Effects Ethoxy vs. Carbaldehyde vs. Ethanone: The carbaldehyde group (Table 1, Row 1) offers greater reactivity for Schiff base formation or nucleophilic additions compared to the ethanone group (Row 2), which is less electrophilic .

Ring System Modifications

- Piperidine vs. Pyrrolidine : The piperidine analog (Row 3) has a 6-membered ring, conferring different conformational flexibility and basicity compared to the 5-membered pyrrolidine in the target compound.

- Azepane vs. Ethoxy : The 7-membered azepane group (Row 3) introduces additional steric and electronic effects, which may hinder crystallization or alter metabolic stability .

Simplified Analogs

- Pyrrolidine-1-carbaldehyde (Row 4) lacks the pyridine moiety, highlighting the role of the pyridine ring in π-π stacking or hydrogen bonding interactions in the target compound.

Implications of Structural Variations

- Reactivity: The carbaldehyde group in the target compound enables facile derivatization, whereas ethanone or azepane substituents limit such opportunities.

- Solubility and Bioavailability : Ethoxy and azepane groups may reduce aqueous solubility compared to methoxy or unsubstituted pyrrolidine, impacting pharmacokinetics.

- Crystallography and Analysis : Tools like Mercury () could be used to compare packing patterns or intermolecular interactions between these analogs, given their structural complexity .

Biological Activity

2-(6-Ethoxypyridin-3-yl)pyrrolidine-1-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a pyrrolidine ring substituted with a pyridine moiety, which is known to influence its biological properties. The presence of the ethoxy group in the pyridine structure may enhance lipophilicity and bioactivity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily related to its interaction with specific biological targets. The following sections detail the findings from various studies.

1. Antifibrotic Activity

Recent studies have evaluated the antifibrotic potential of similar compounds, suggesting that 2-(6-Ethoxypyridin-3-yl)pyrrolidine derivatives may inhibit collagen synthesis, a key factor in fibrosis. For instance, compounds with structural similarities have demonstrated significant inhibitory effects on collagen expression in hepatic stellate cells (HSC-T6) with IC50 values reported around 45.69 μM .

Interaction studies have focused on the binding affinity of this compound with various biological targets. The binding interactions are crucial for understanding the mechanism by which these compounds exert their biological effects. Although specific binding data for this compound is limited, related compounds have shown promising results in enzyme inhibition assays.

Study 1: Antifibrotic Properties

A study investigated the antifibrotic activity of a series of pyridine derivatives, including those similar to this compound. The research utilized Picro-Sirius red staining and ELISA to assess collagen type I alpha 1 (COL1A1) protein expression. Results indicated that certain derivatives significantly reduced COL1A1 levels, suggesting potential therapeutic applications for liver fibrosis .

| Compound | IC50 (μM) | Effect on COL1A1 |

|---|---|---|

| Compound A | 45.69 | Significant reduction |

| Compound B | 45.81 | Significant reduction |

Study 2: Binding Studies

Another investigation into the binding characteristics of related compounds revealed their potential as inhibitors against specific enzymes involved in disease pathology. This study employed molecular docking techniques to predict binding affinities and elucidate potential interaction sites within target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.